molecular formula C16H21N5O B2390039 1-cyclopentyl-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea CAS No. 2034300-64-4

1-cyclopentyl-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea

Cat. No.: B2390039
CAS No.: 2034300-64-4
M. Wt: 299.378
InChI Key: YHJAYZYGFYXWOR-UHFFFAOYSA-N
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Description

1-cyclopentyl-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopentyl group, a pyrazole ring, and a pyridine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Formation of the pyridine ring: This can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Coupling of the pyrazole and pyridine rings: This step often involves a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boron reagents and palladium catalysts.

    Introduction of the cyclopentyl group: This can be done through alkylation reactions using cyclopentyl halides.

    Formation of the urea linkage: This final step involves the reaction of the amine group on the pyridine ring with an isocyanate or carbamoyl chloride to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

1-cyclopentyl-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.

    Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers or catalysts, due to its versatile chemical reactivity.

Comparison with Similar Compounds

Similar Compounds

    1-cyclopentyl-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-2-yl)methyl)urea: Similar structure but with a different position of the pyridine ring.

    1-cyclopentyl-3-((2-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)urea: Similar structure but with a different position of the pyrazole ring.

    1-cyclopentyl-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)urea: Similar structure but with a different position of the pyridine ring.

Uniqueness

1-cyclopentyl-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea is unique due to its specific arrangement of functional groups, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

1-cyclopentyl-3-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O/c1-21-11-13(10-19-21)15-12(5-4-8-17-15)9-18-16(22)20-14-6-2-3-7-14/h4-5,8,10-11,14H,2-3,6-7,9H2,1H3,(H2,18,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHJAYZYGFYXWOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)NC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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